molecular formula C13H10O3 B13810821 (2-Hydroxyphenyl)(3-hydroxyphenyl)methanone CAS No. 611-76-7

(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone

Cat. No.: B13810821
CAS No.: 611-76-7
M. Wt: 214.22 g/mol
InChI Key: OCLYELQBMFRPIL-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone, also known as 2,3’-dihydroxybenzophenone, is an organic compound with the molecular formula C13H10O3. This compound is a type of benzophenone derivative, characterized by the presence of two hydroxyl groups attached to the phenyl rings. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(3-hydroxyphenyl)methanone can be achieved through several methods. One common approach involves the photo-induced rearrangement of 2’-arylisoflavones in ethanol under an argon atmosphere at room temperature . Another method includes the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(3-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular processes and pathways, making it a valuable compound in research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)(3-hydroxyphenyl)methanone is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific bioactive properties not seen in its analogs.

Properties

CAS No.

611-76-7

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2-hydroxyphenyl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,14-15H

InChI Key

OCLYELQBMFRPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)O)O

Origin of Product

United States

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